molecular formula C5H4BrNO4S B2510518 5-Bromo-6-hydroxypyridine-3-sulfonic acid CAS No. 577985-06-9

5-Bromo-6-hydroxypyridine-3-sulfonic acid

Cat. No. B2510518
CAS RN: 577985-06-9
M. Wt: 254.05
InChI Key: RBFZXKAASNHOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-hydroxypyridine-3-sulfonic acid (5B6HPSA) is a potent organic sulfonic acid that is widely used in a variety of scientific research applications. It is a versatile reagent that has been used in numerous chemical and biochemical experiments, as well as in the development of new drugs and therapeutic agents. 5B6HPSA has been used in the synthesis of a variety of compounds, including drugs and biocatalysts. In addition, it has been used in the study of enzyme mechanisms and the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Reactivity

5-Bromo-6-hydroxypyridine-3-sulfonic acid has been explored for its reactivity and applications in various synthesis processes. For instance, the reactivity of bromine atoms in brominated pyridines, including the formation of 2-hydroxy-6-bromopyridine through acid hydrolysis of 2,6-dibromopyridine, has been studied (Wibaut, Haayman, & Dijk, 2010). Similarly, bromo-derivatives of 2- and 3-ethoxypyridine demonstrate interesting reactivity when heated with aqueous hydrochloric acid, resulting in the formation of chloro-hydroxypyridines and dihydroxypyridines (Hertog & Bruyn, 2010). An efficient synthesis process of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing the potential of brominated pyridines in creating complex molecules, has also been detailed (Hirokawa, Horikawa, & Kato, 2000).

Coordination Chemistry and Structural Studies

The compound has found use in the field of coordination chemistry and structural studies. The synthesis and characterization of various compounds and their complexes, such as salts of 5-sulfosalicylic acid and 3-aminopyridine, demonstrate the utility of brominated pyridine derivatives in forming complex structures with extensive hydrogen bonding and pi-pi interactions (Meng, Zhou, Wang, & Liu, 2007). Similarly, divalent metal carboxylate-sulfonates with layered and one-dimensional structures have been synthesized using similar compounds, showcasing the diverse structural possibilities (Sun, Mao, Sun, Zeng, & Clearfield, 2004).

Catalysis and Material Science

In material science and catalysis, the derivatives of 5-Bromo-6-hydroxypyridine-3-sulfonic acid have been utilized for various applications. For example, sulfonated polyaniline has been used as a solid organocatalyst for the dehydration of fructose into 5-hydroxymethylfurfural, indicating the potential of such compounds in renewable energy and chemical production processes (Dai, Zhu, Tang, Fu, Tang, Guo, & Hu, 2017).

Proton Transfer and Conductivity

The unique properties of compounds derived from 5-Bromo-6-hydroxypyridine-3-sulfonic acid have been explored in studies related to proton transfer and conductivity. Coordination polymers with sulfonic acid groups have been synthesized and examined for water sorption and proton conduction studies, highlighting their potential in humidity-dependent proton conductivity applications (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).

properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZXKAASNHOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.